molecular formula C20H15NO5 B12771219 4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one CAS No. 111298-33-0

4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one

Katalognummer: B12771219
CAS-Nummer: 111298-33-0
Molekulargewicht: 349.3 g/mol
InChI-Schlüssel: UUMGJRMKFRIBQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one is a complex organic compound that belongs to the class of furobenzopyran derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one typically involves multi-step organic reactions. One common approach might include:

    Formation of the furobenzopyran core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dimethoxy groups: Methoxylation reactions using reagents like dimethyl sulfate or methanol in the presence of a base.

    Formation of the phenylimino group: This step might involve the condensation of an aldehyde with an aniline derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its pharmacological properties and potential use in drug development.

Wirkmechanismus

The mechanism of action of 4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,9-Dimethoxy-5H-furo(3,2-g)(1)benzopyran-5-one: Lacks the phenylimino group.

    7-((Phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one: Lacks the dimethoxy groups.

Uniqueness

4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one is unique due to the presence of both dimethoxy and phenylimino groups, which might confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

111298-33-0

Molekularformel

C20H15NO5

Molekulargewicht

349.3 g/mol

IUPAC-Name

4,9-dimethoxy-7-(phenyliminomethyl)furo[3,2-g]chromen-5-one

InChI

InChI=1S/C20H15NO5/c1-23-17-14-8-9-25-18(14)20(24-2)19-16(17)15(22)10-13(26-19)11-21-12-6-4-3-5-7-12/h3-11H,1-2H3

InChI-Schlüssel

UUMGJRMKFRIBQU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C=NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.